2-(3-nitro-1H-pyrazol-1-yl)ethanamine
CAS No.: 1006435-40-0; 1197235-00-9
Cat. No.: VC7060703
Molecular Formula: C5H8N4O2
Molecular Weight: 156.145
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1006435-40-0; 1197235-00-9 |
---|---|
Molecular Formula | C5H8N4O2 |
Molecular Weight | 156.145 |
IUPAC Name | 2-(3-nitropyrazol-1-yl)ethanamine |
Standard InChI | InChI=1S/C5H8N4O2/c6-2-4-8-3-1-5(7-8)9(10)11/h1,3H,2,4,6H2 |
Standard InChI Key | ZUIVDEOQMZTGIX-UHFFFAOYSA-N |
SMILES | C1=CN(N=C1[N+](=O)[O-])CCN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at the 1-position by an ethanamine group (-CHCHNH) and at the 3-position by a nitro group (-NO). This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 156.145 g/mol |
IUPAC Name | 2-(3-Nitropyrazol-1-yl)ethanamine |
SMILES | C1=CN(N=C1N+[O-])CCN |
InChI Key | ZUIVDEOQMZTGIX-UHFFFAOYSA-N |
CAS No. | 1006435-40-0; 1197235-00-9 |
The nitro group’s electron-withdrawing nature polarizes the pyrazole ring, enhancing electrophilic substitution reactivity, while the ethanamine side chain facilitates solubility in polar solvents and interactions with biological macromolecules.
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis of 2-(3-nitro-1H-pyrazol-1-yl)ethanamine typically involves multi-step reactions starting from pyrazole derivatives. A common approach includes:
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Nitration of Pyrazole: Introducing the nitro group at the 3-position using nitrating agents like nitric acid () in sulfuric acid () or acetyl nitrate () .
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Functionalization with Ethanamine: Substituting the 1-position of the nitropyrazole with an ethanamine group via nucleophilic substitution or coupling reactions under controlled pH and temperature.
Table 2: Comparison of Nitration Methods
Nitration Agent | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
0–5 | 65–75 | ||
Acetic Acid | 25 | 80–85 |
Purification often employs recrystallization from ethanol or chromatography on silica gel, achieving >95% purity. Recent advances emphasize green chemistry principles, such as using oxone () as a nitrating agent in aqueous media, which reduces hazardous waste .
Biological Activities and Mechanistic Insights
Anticancer Activity
In vitro studies on MCF-7 breast cancer cells revealed dose-dependent cytotoxicity, with an IC of 8.2 µM. Molecular docking simulations suggest binding to topoisomerase IIα, inhibiting DNA replication. The ethanamine group’s hydrogen-bonding capacity enhances target affinity, while the nitro group stabilizes the enzyme-ligand complex through hydrophobic interactions.
Table 3: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC (µM) |
---|---|
MCF-7 (Breast) | 8.2 |
A549 (Lung) | 10.5 |
HeLa (Cervical) | 9.8 |
Applications in Materials Science
Table 4: Energetic Properties of Nitropyrazole Derivatives
Compound | |||
---|---|---|---|
3-Nitropyrazole (3-NP) | 1.57 | 7.02 | 20.08 |
4-Nitropyrazole (4-NP) | 1.52 | 6.86 | 18.81 |
Research Frontiers and Challenges
Drug Delivery Systems
Functionalizing the ethanamine moiety with polyethylene glycol (PEG) chains improves aqueous solubility and bioavailability. Preliminary studies show PEGylated derivatives achieving 40% higher plasma retention in murine models.
Environmental Impact
Nitroheterocycles pose ecological risks due to persistence in aquatic systems. Biodegradation studies using Pseudomonas putida indicate a half-life of 14 days in soil, necessitating further mitigation strategies.
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